Cysteinyl samrotecan
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Overview
Description
It is designed for the treatment of recurrent or metastatic solid tumors, including metastatic HR-positive breast cancer, HER2-negative breast cancer, cholangiocarcinoma, epithelial ovarian cancer, biliary tract cancer, fallopian tube, peritoneal, and endometrial cancers . This compound targets the B7-H4 protein, which is highly expressed in some solid tumors but has limited expression in normal tissues .
Preparation Methods
Puxitatug samrotecan drug-linker is synthesized by conjugating a human anti-B7-H4 antibody with a cleavable linker to a topoisomerase I inhibitor, Exatecan . The preparation involves the following steps:
Synthesis of the ADC linker: The linker is designed to be degradable and is synthesized using standard organic synthesis techniques.
Conjugation of the linker to Exatecan: The topoisomerase I inhibitor, Exatecan, is attached to the linker through a series of chemical reactions.
Attachment of the linker-Exatecan conjugate to the antibody: The final step involves conjugating the linker-Exatecan complex to the anti-B7-H4 antibody to form the complete ADC
Chemical Reactions Analysis
Puxitatug samrotecan drug-linker undergoes several types of chemical reactions during its synthesis and application:
Oxidation and Reduction: These reactions are involved in the synthesis of the linker and the conjugation process.
Substitution: The attachment of Exatecan to the linker and the subsequent conjugation to the antibody involve substitution reactions.
Hydrolysis: The degradable linker is designed to undergo hydrolysis under physiological conditions, releasing the active Exatecan molecule
Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major products formed are the intermediate linker-Exatecan conjugate and the final ADC .
Scientific Research Applications
Puxitatug samrotecan drug-linker has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: It is being developed for the treatment of various solid tumors, including breast, ovarian, endometrial, and biliary tract cancers
Targeted Therapy: As an ADC, it leverages the selectivity of monoclonal antibodies to deliver chemotherapeutic agents directly to cancer cells, minimizing damage to healthy tissues
Preclinical and Clinical Research: Puxitatug samrotecan drug-linker is used in preclinical studies and clinical trials to evaluate its efficacy and safety in treating different types of cancer
Mechanism of Action
Puxitatug samrotecan drug-linker exerts its effects through the following mechanism:
Targeting B7-H4 Protein: The anti-B7-H4 antibody component of the ADC binds to the B7-H4 protein on the surface of cancer cells
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the cleavable linker is degraded, releasing the Exatecan molecule
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, an enzyme involved in DNA replication, leading to DNA damage and cell death
Comparison with Similar Compounds
Puxitatug samrotecan drug-linker is unique due to its specific targeting of the B7-H4 protein and the use of Exatecan as the cytotoxic payload. Similar compounds include other ADCs that target different proteins or use different cytotoxic agents:
Trastuzumab emtansine (T-DM1): Targets HER2 protein and uses emtansine as the cytotoxic agent.
Brentuximab vedotin: Targets CD30 protein and uses monomethyl auristatin E (MMAE) as the cytotoxic agent.
Inotuzumab ozogamicin: Targets CD22 protein and uses calicheamicin as the cytotoxic agent
These comparisons highlight the specificity and potential advantages of puxitatug samrotecan drug-linker in targeting B7-H4-expressing tumors.
Properties
Molecular Formula |
C60H84N8O20S |
---|---|
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C60H84N8O20S/c1-5-60(79)42-31-46-53-40(33-68(46)56(74)41(42)34-88-59(60)78)38-7-6-8-39-44(9-10-45(64-53)51(38)39)65-54(72)37(4)63-55(73)52(36(2)3)66-49(70)12-15-80-17-19-82-21-23-84-25-27-86-29-30-87-28-26-85-24-22-83-20-18-81-16-13-62-48(69)11-14-67-50(71)32-47(57(67)75)89-35-43(61)58(76)77/h9-10,31,36-37,43,47,52,79H,5-8,11-30,32-35,61H2,1-4H3,(H,62,69)(H,63,73)(H,65,72)(H,66,70)(H,76,77)/t37-,43-,47?,52-,60-/m0/s1 |
InChI Key |
REAYKXFFPHTHMW-KOKFKPPGSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)N)O |
Origin of Product |
United States |
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